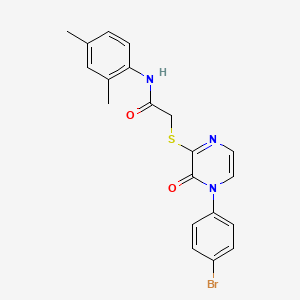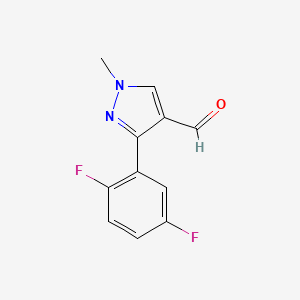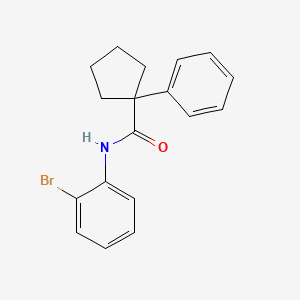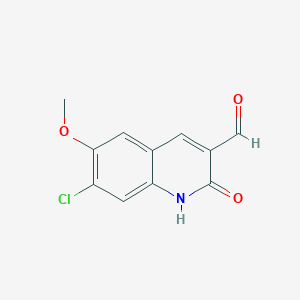
N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of oxalamide and has been synthesized through a specific method.
Wirkmechanismus
The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and eventually cell death.
Biochemical and Physiological Effects:
N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has been shown to have significant biochemical and physiological effects. According to a study by Zhang et al. (2018), this compound has shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. Additionally, this compound has also shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide in lab experiments is its significant anticancer activity against various cancer cell lines. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide. One of the major directions is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research can be conducted to investigate the potential applications of this compound in other research fields, such as neurodegenerative diseases and infectious diseases. Furthermore, the development of novel formulations and delivery systems can also improve the bioavailability and efficacy of this compound.
Conclusion:
In conclusion, N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide is a novel compound that has shown significant anticancer activity against various cancer cell lines. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this field can lead to the development of novel treatments for various diseases.
Synthesemethoden
The synthesis of N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has been reported in a scientific paper by Zhang et al. (2018). The synthesis involves the reaction of 4-methoxybenzylamine, 2-(thiophen-2-yl)-2-tosylethylamine, and oxalyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified through column chromatography to obtain N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide has shown potential applications in various research fields. One of the major applications is in the field of cancer research. According to a study by Zhang et al. (2018), this compound has shown significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-16-5-11-19(12-6-16)32(28,29)21(20-4-3-13-31-20)15-25-23(27)22(26)24-14-17-7-9-18(30-2)10-8-17/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJUOZUCBRLZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxybenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2607075.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2607076.png)
![2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide](/img/structure/B2607079.png)

![N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2607081.png)
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2607083.png)

![1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2607088.png)
![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2607089.png)
![2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid](/img/structure/B2607090.png)

![N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607092.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2607094.png)
